Acetyl-CoA Carboxylase Inhibition: 11 nM IC50 in a 3,7-Dimethyl-Indazole Derivative
A derivative bearing the 3,7-dimethyl-1H-indazole core (1'-(3,7-dimethyl-1H-indazole-5-carbonyl)-5-methoxyspiro[chroman-2,4'-piperidin]-4-one) exhibits an IC50 of 11 nM against human recombinant acetyl-CoA carboxylase 2 (ACC2) in a fluorescence-based assay [1]. In contrast, the same derivative shows a 3.8-fold lower potency against ACC1 (IC50 = 42 nM), indicating isoform selectivity [1]. While direct head-to-head comparison with other indazole regioisomers is not available in this dataset, the 3,7-substitution pattern is integral to the compound's activity profile.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 11 nM (ACC2); 42 nM (ACC1) |
| Comparator Or Baseline | ACC2 vs. ACC1 isoform selectivity |
| Quantified Difference | 3.8-fold selectivity for ACC2 over ACC1 |
| Conditions | Human recombinant ACC2 expressed in CHO cells, fluorescence reader, 1 hr incubation |
Why This Matters
The low nanomolar potency and isoform selectivity demonstrate the 3,7-dimethylindazole scaffold's utility for developing targeted metabolic therapeutics.
- [1] BindingDB. BDBM50314888: 1'-(3,7-dimethyl-1H-indazole-5-carbonyl)-5-methoxyspiro[chroman-2,4'-piperidin]-4-one. Entry ID: BDBM50314888. ChEMBL ID: CHEMBL1092308. Retrieved April 2026. View Source
